1-(1H-Benzimidazol-1-YL)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile

Description

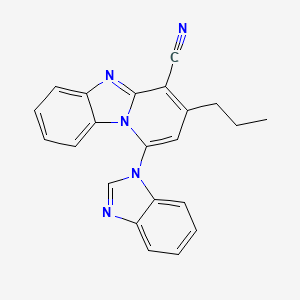

This compound (hereafter referred to as Compound A) is a benzimidazole-fused heterocyclic molecule with the molecular formula C₂₂H₁₇N₅ and a molecular weight of 351.41 g/mol . It features a 1H-benzimidazol-1-yl group at position 1 and a propyl chain at position 3 of the pyrido[1,2-a]benzimidazole scaffold, with a carbonitrile moiety at position 2. Benzimidazole derivatives are renowned for their biological relevance, including applications in antiviral, antitumor, and anti-inflammatory therapies, owing to their structural mimicry of purine bases .

Properties

Molecular Formula |

C22H17N5 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

1-(benzimidazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |

InChI |

InChI=1S/C22H17N5/c1-2-7-15-12-21(26-14-24-17-8-3-5-10-19(17)26)27-20-11-6-4-9-18(20)25-22(27)16(15)13-23/h3-6,8-12,14H,2,7H2,1H3 |

InChI Key |

YHGFLTACVPSCNN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4C=NC5=CC=CC=C54)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1H-Benzimidazol-1-YL)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzimidazole with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining the quality of the final product .

Chemical Reactions Analysis

1-(1H-Benzimidazol-1-YL)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include acids, bases, and organic solvents. .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including the compound in focus, have shown significant antimicrobial properties. Studies have demonstrated that these compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain benzimidazole derivatives have been reported to outperform standard antibiotics like cefadroxil and fluconazole in inhibiting bacterial and fungal growth .

Table 1: Antimicrobial Efficacy of Benzimidazole Derivatives

| Compound Name | Target Microorganism | MIC (µM) | Reference |

|---|---|---|---|

| Compound A | E. coli | 0.5 | |

| Compound B | S. aureus | 0.8 | |

| Compound C | A. niger | 0.018 |

Antiviral Activity

Recent research highlights the potential of benzimidazole derivatives as antiviral agents. For example, compounds have shown effectiveness against hepatitis C virus (HCV), with some exhibiting EC50 values in the nanomolar range . The mechanism often involves inhibition of viral RNA synthesis, making these compounds promising candidates for further development in antiviral therapies.

Table 2: Antiviral Activity of Benzimidazole Derivatives

Anticancer Properties

Benzimidazole derivatives have also been investigated for their anticancer properties. Several studies report that these compounds induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways related to cancer growth .

Table 3: Anticancer Activity of Benzimidazole Derivatives

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has been documented in several studies. Compounds have been shown to inhibit key inflammatory mediators such as TNF-alpha and IL-1β, which are critical in various inflammatory diseases .

Table 4: Anti-inflammatory Activity of Benzimidazole Derivatives

Synthesis and Structural Insights

The synthesis of 1-(1H-benzimidazol-1-yl)-3-propylpyrido(1,2-a)benzimidazole-4-carbonitrile involves multi-step reactions that typically include cyclization and substitution processes . Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profiles of these compounds.

Case Studies

Several case studies illustrate the practical applications of benzimidazole derivatives:

- Case Study on Antimicrobial Efficacy : A series of benzimidazole derivatives were synthesized and tested against multiple bacterial strains, demonstrating significant antibacterial activity that could lead to new treatments for resistant infections .

- Case Study on Antiviral Development : Research focused on the development of benzimidazole-based compounds targeting HCV revealed promising results that warrant further clinical investigations .

- Case Study on Cancer Therapy : A study evaluating the anticancer effects of a specific benzimidazole derivative showed a marked reduction in tumor size in preclinical models, highlighting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(1H-Benzimidazol-1-YL)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs of Compound A, highlighting substituent differences, molecular properties, and functional implications:

Note: Molecular weights marked with * are inferred from molecular formulas where explicit data was unavailable.

Biological Activity

The compound 1-(1H-benzimidazol-1-yl)-3-propylpyrido(1,2-a)benzimidazole-4-carbonitrile is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzimidazole moiety fused with a pyridine ring, contributing to its diverse biological activities. The general structure can be represented as follows:

Biological Activity Overview

Benzimidazole derivatives, including the compound , have been extensively studied for various pharmacological activities. Notably, they exhibit:

- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Antiparasitic Activity : Particularly against protozoan infections like malaria.

- Anticancer Properties : Inhibition of cancer cell proliferation.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various pathogens.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 50 μg/ml |

| 2 | Escherichia coli | 25 μg/ml |

| 3 | Candida albicans | 250 μg/ml |

These results indicate that modifications in the benzimidazole structure can enhance antimicrobial efficacy.

Antimalarial Activity

Research indicates that derivatives of pyrido[1,2-a]benzimidazoles exhibit potent antimalarial activity. One study reported a derivative reducing parasitemia by 95% in Plasmodium berghei-infected mice when administered at a dose of 50 mg/kg . This suggests that the active metabolites of these compounds are responsible for their efficacy against malaria.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their structural features. Molecular modeling studies have indicated that:

- Substituents at specific positions on the benzimidazole ring can significantly influence activity.

- Steric bulk at position 5 enhances antiamoebic activity, while electron-withdrawing groups at position 2 improve potency against certain pathogens .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

- Antimalarial Efficacy : A study demonstrated that a related compound showed a mean survival time of 16 days in infected mice, indicating strong in vivo efficacy .

- Antimicrobial Screening : Another investigation found that derivatives displayed significant antibacterial activity against resistant strains of bacteria, outperforming traditional antibiotics .

Q & A

Q. What synthetic methodologies are effective for synthesizing pyrido[1,2-a]benzimidazole derivatives, and how can reaction conditions be optimized?

Answer: Pyrido[1,2-a]benzimidazole derivatives are typically synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals, aromatic aldehydes, and nitriles. For example, 1-amino-3-(4-substituted)-4-nitro derivatives were prepared using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aldehydes in ethanol under reflux. Key optimizations include solvent choice (e.g., ethanol for solubility), stoichiometric ratios (1:1:1), and isolation via precipitation to avoid tedious purification . For derivatives with propyl or benzimidazole substituents, pre-functionalized intermediates (e.g., 2-(nitromethylene)benzimidazole) can be used. Yield improvements (up to 90%) are achieved by recrystallization from ethanol/DMF mixtures .

Q. How are pyrido[1,2-a]benzimidazole derivatives characterized to confirm structural integrity and purity?

Answer: Characterization involves a combination of:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups at δ 2.34 ppm, aromatic protons at δ 7.04–8.58 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at 332.1194 for a fluorobenzyl derivative) .

- IR spectroscopy : Nitrile stretches (~2200 cm) and carbonyl groups (~1700 cm^{-1) .

- Melting point analysis : Consistency across batches ensures purity (e.g., white powders with sharp m.p. ranges) .

Q. What safety protocols are recommended for handling pyrido[1,2-a]benzimidazole derivatives in laboratory settings?

Answer:

- Storage : Tightly sealed containers in cool, dry, ventilated areas away from ignition sources .

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation risks include redness, blistering) .

- Ventilation : Local exhaust systems to minimize inhalation of airborne particles .

- Spill management : Use inert absorbents (e.g., sand) and avoid dry sweeping .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software refine the structural analysis of pyrido[1,2-a]benzimidazole derivatives?

Answer: SHELX programs (e.g., SHELXL, SHELXS) are critical for solving crystal structures:

- Data collection : High-resolution (<1.0 Å) data from single-crystal X-ray diffraction.

- Structure solution : Direct methods (SHELXS) for phase determination, followed by iterative refinement (SHELXL) using least-squares minimization .

- Validation : Check for disorder (e.g., propyl chain flexibility) and hydrogen bonding (e.g., nitrile interactions) . Example: A derivative with a 4-fluorobenzyl group showed planar benzimidazole rings (torsion angles <5°) .

Q. What strategies are used to evaluate the antitubercular activity of pyrido[1,2-a]benzimidazole derivatives, and how are structure-activity relationships (SAR) analyzed?

Answer:

Q. How can QSAR models guide the design of pyrido[1,2-a]benzimidazole derivatives with enhanced bioactivity?

Answer:

- Descriptor selection : Molecular weight, polar surface area, and Hammett constants (σ) for electronic effects .

- Model validation : Leave-one-out cross-validation (R >0.8) and external test sets (e.g., 20% of derivatives) .

- Case study : A QSAR model for antibacterial pyrido[1,2-a]benzimidazoles identified 2-methylprop-1-en-1-yl as a key substituent (pIC = 5.2) .

Q. How do mass spectrometry fragmentation patterns aid in structural elucidation of complex derivatives?

Answer:

Q. What mechanistic insights explain the pharmacological activity of pyrido[1,2-a]benzimidazole derivatives in neuroblastoma models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.